2,4,6-Tribromobenzaldehyde

Vue d'ensemble

Description

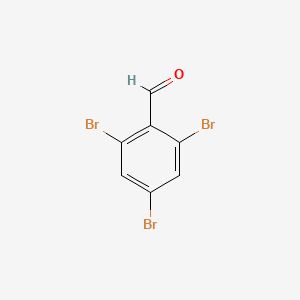

2,4,6-Tribromobenzaldehyde is an organic compound with the molecular formula C7H3Br3O. It is a derivative of benzaldehyde, where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 4, and 6 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4,6-Tribromobenzaldehyde can be synthesized through the bromination of benzaldehyde. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 4, and 6 positions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS) Reactions

The bromine atoms at the 2, 4, and 6 positions undergo substitution with nucleophiles under optimized conditions.

Key Example: Ammonia-Mediated Substitution

2,4,6-Tribromobenzaldehyde reacts with anhydrous ammonia in dimethyl sulfoxide (DMSO) to replace bromine atoms with amine groups, yielding 2,4,6-triaminobenzaldehyde. This reaction proceeds via a nucleophilic aromatic substitution (NAS) mechanism under air-free conditions .

| Reaction Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| NH₃ (anhydrous), DMSO, 25°C | 2,4,6-Triaminobenzaldehyde | ~60% | Cross-linked polymers form over time . |

Mechanistic Notes :

-

Bromine substituents activate the aromatic ring toward NAS due to their electron-withdrawing nature.

-

Steric hindrance from bromine atoms slows reaction kinetics .

Cyclization Reactions

The aldehyde group participates in cyclization reactions to form heterocyclic compounds.

Triazine Formation via Iron-Catalyzed Cyclization

Under FeCl₃ catalysis, this compound reacts with ammonium iodide (NH₄I) in toluene at 130°C to form 2,4,6-trisubstituted 1,3,5-triazines .

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | FeCl₃ | NH₄I, toluene, 130°C | 2,4,6-Triaryl-1,3,5-triazine | 41–72% |

Limitations :

Stability and Decomposition Pathways

This compound exhibits limited stability, particularly after substitution reactions.

Cross-Linking via Imine Formation

The primary amine product (2,4,6-triaminobenzaldehyde) spontaneously reacts with residual aldehyde groups to form imine-linked polymers :

Characterization Data :

-

FTIR : Reduction in aldehyde (~1660 cm⁻¹) and amine (~3360 cm⁻¹) peaks; emergence of imine (~1650 cm⁻¹) .

Functional Group Transformations

The aldehyde group undergoes classical reactions, though bromine substituents modulate reactivity.

Oxidation and Reduction

-

Oxidation : The aldehyde group can be oxidized to a carboxylic acid, though bromine atoms may necessitate harsh conditions (e.g., KMnO₄, H₂SO₄).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a primary alcohol .

Comparative Reactivity Insights

Applications De Recherche Scientifique

Synthesis Pathways

The synthesis of 2,4,6-tribromobenzaldehyde typically involves bromination of benzaldehyde or related compounds. One notable method includes the use of bromine in the presence of a catalyst to achieve selective bromination at the 2, 4, and 6 positions on the benzene ring.

Scientific Research Applications

-

Synthesis of Biologically Active Compounds :

- Antimicrobial Agents : this compound has been utilized as a precursor in synthesizing various antimicrobial agents. For instance, it has been involved in the synthesis of derivatives that exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria .

- Anticancer Compounds : Research indicates that derivatives synthesized from this compound show promising anticancer activity. Studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .

- Cross-Coupling Reactions :

- Material Science :

Case Study 1: Antimicrobial Activity

A study published in MDPI explored the synthesis of new antimicrobial agents derived from this compound. The synthesized compounds were tested against various bacterial strains, showing effective inhibition at low concentrations. The structure-activity relationship (SAR) was analyzed to understand the impact of different substituents on antimicrobial efficacy .

Case Study 2: Anticancer Research

Another research effort focused on synthesizing derivatives of this compound aimed at targeting specific cancer cell lines. The results indicated that certain derivatives induced apoptosis in cancer cells while sparing normal cells. This selective toxicity highlights the potential for developing new cancer therapies based on this compound .

Data Table: Comparison of Biological Activities

Mécanisme D'action

The mechanism of action of 2,4,6-tribromobenzaldehyde involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzyme function and affect various biochemical pathways .

Comparaison Avec Des Composés Similaires

2,4,6-Trichlorobenzaldehyde: Similar structure but with chlorine atoms instead of bromine.

2,4,6-Trifluorobenzaldehyde: Fluorine atoms replace the bromine atoms.

2,4,6-Trinitrobenzaldehyde: Nitro groups replace the bromine atoms.

Uniqueness: 2,4,6-Tribromobenzaldehyde is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity in substitution reactions and specific biological activity .

Activité Biologique

2,4,6-Tribromobenzaldehyde (TBB) is a halogenated aromatic aldehyde with significant potential in various biological applications. Its unique structure, characterized by three bromine atoms attached to the benzene ring, influences its reactivity and biological activity. This article reviews the biological activity of TBB, focusing on its cytotoxic properties, potential therapeutic applications, and the synthesis of derivatives that enhance its efficacy.

- Chemical Formula : CHBrO

- Molecular Weight : 295.81 g/mol

- CAS Number : 587-80-7

Cytotoxicity and Anticancer Properties

Recent studies have highlighted the cytotoxic effects of TBB and its derivatives against various cancer cell lines. In one study, a series of compounds synthesized from TBB were evaluated for their cytotoxicity against colon (HT-29), prostate (PC3), and breast cancer (MCF-7) cell lines using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited significant cytotoxic activity with IC values ranging from 10 to 50 μM, demonstrating a promising therapeutic index against cancer cells while sparing normal human umbilical vein endothelial cells (HUVEC) .

| Compound | Cell Line | IC (μM) | Selectivity Index |

|---|---|---|---|

| TBB Derivative A | HT-29 | 20 | 5 |

| TBB Derivative B | PC3 | 15 | 6 |

| TBB Derivative C | MCF-7 | 25 | 4 |

The mechanism by which TBB exerts its cytotoxic effects may involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression. For instance, studies indicate that TBB derivatives can inhibit the NFκB pathway, which is often constitutively activated in various cancers, leading to reduced cell proliferation and increased apoptosis .

Synthesis of Derivatives

The synthesis of TBB derivatives has been explored to enhance its biological activity. Utilizing methods such as Suzuki cross-coupling reactions, researchers have successfully created a variety of functionalized compounds that exhibit improved potency against cancer cells. These derivatives often incorporate additional functional groups that can modulate their interaction with biological targets .

Notable Derivatives and Their Activities

- Selagibenzophenone A : Synthesized from TBB, this compound has shown promising PDE4 inhibitory activity with an EC value of 1.04 μM, making it a candidate for treating inflammatory diseases .

- Chalcone Derivatives : These compounds derived from TBB have demonstrated broad-spectrum antiproliferative activities against several cancer types due to their ability to interfere with cellular signaling pathways .

Case Study 1: Anticancer Activity in Melanoma

A study investigated the effects of TBB and its derivatives on A375 human melanoma cells. The results showed that treatment with these compounds led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. The study concluded that TBB derivatives could serve as potential leads for melanoma therapy .

Case Study 2: Inhibition of Protein Glycation

Another research focused on the role of TBB in inhibiting protein glycation, a process implicated in diabetic complications. The findings suggested that TBB effectively reduced advanced glycation end-products (AGEs), indicating its potential use in managing diabetes-related conditions .

Propriétés

IUPAC Name |

2,4,6-tribromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDCDOVILUDCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.